N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea
Overview
Description
N-(2,4-difluorophenyl)-N’-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea typically involves the reaction of an appropriate amine with an isocyanate or carbodiimide. The reaction conditions often include:
Solvent: Common solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N’-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-N’-[3,5-dimethyl-1H-pyrazol-4-yl]urea: Lacks the 3-methylbenzyl group, which may affect its chemical properties and applications.
N-(2,4-difluorophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea: Similar structure but with a different position of the methyl group on the benzyl ring.
Uniqueness
The unique structure of N-(2,4-difluorophenyl)-N’-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea, particularly the presence of the 3-methylbenzyl group, contributes to its distinctive chemical properties and potential applications. This structural feature may influence its reactivity, biological activity, and suitability for specific applications.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O/c1-12-5-4-6-15(9-12)11-26-14(3)19(13(2)25-26)24-20(27)23-18-8-7-16(21)10-17(18)22/h4-10H,11H2,1-3H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZQMVNIELMHFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=C(C=C(C=C3)F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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